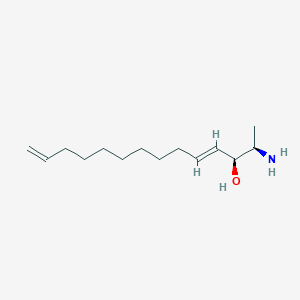
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Übersicht
Beschreibung
The compound (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol is a naturally occurring antimicrobial agent isolated from marine sources such as Xestospongia sp. It belongs to a class of acyclic (2R,3S)-2-amino-3-ols, which have garnered interest due to their biological activity and potential therapeutic applications.
Synthesis Analysis
The synthesis of (2R,3S)-2-amino-tetradeca-5,7-dien-3-ol, a closely related compound, has been achieved through a diastereospecific formal synthesis starting from a versatile epoxide precursor . This approach allows for the stereospecific introduction of the amino and hydroxyl functionalities in the correct relative configuration. Another method reported involves a non-amino acid-based formal asymmetric synthesis, which utilizes a highly regioselective Grignard addition to (S)-malimide followed by trans-diastereoselective reductive deoxygenation . This method also explores the influence of protecting groups on the regio- and diastereoselectivity of the reductive alkylation of malimides.
Molecular Structure Analysis
The molecular structure of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol is characterized by its specific stereochemistry at the 2nd and 3rd carbon atoms, which are in the R and S configuration, respectively. The presence of the 4E double bond further defines its structure. The precise arrangement of these functional groups is crucial for the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related (2R,3S)-2-amino-3-ols include regioselective Grignard additions and reductive deoxygenation steps . The regio- and diastereoselectivity of these reactions are influenced by the choice of protecting groups, which can significantly affect the outcome of the synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol are not detailed in the provided papers, compounds in this class typically exhibit properties that are relevant to their function as antimicrobial agents. These may include solubility in various solvents, stability under physiological conditions, and the ability to interact with biological membranes or enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Asymmetric Synthesis : The molecule has been synthesized through various methods. He et al. (2003) reported a flexible, non-amino acid-based formal asymmetric synthesis, highlighting the significance of protecting groups in the process (He et al., 2003). Similarly, Langlois (2001) described a stereospecific synthesis from epoxide 10, demonstrating the molecule's accessibility for research purposes (Langlois, 2001).
Biological Activity and Applications
- Antimicrobial and Anthelminthic Properties : This compound and its derivatives have shown promise in antimicrobial and anthelminthic applications. For instance, Jiménez & Crews (1990) identified new amino alcohols, including a variant of this compound, from a marine sponge, which exhibited significant activity against parasites, microbes, and reverse transcriptase (Jiménez & Crews, 1990).
Applications in Natural Product Synthesis
- Synthesis of Biologically Active Compounds : The compound has been used in the asymmetric synthesis of natural products. Iwata & Takemoto (1996) explored its use in synthesizing various biologically active compounds, demonstrating its versatility as a precursor in natural product synthesis (Iwata & Takemoto, 1996).
- Synthesis of Sphingosine Relatives : Mori & Matsuda (1992) synthesized sphingosine relatives using variants of this compound, indicating its utility in creating complex biological molecules (Mori & Matsuda, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,11-14,16H,1,4-10,15H2,2H3/b12-11+/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWKMQPINMKAE-WLDGIZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=CCCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](/C=C/CCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



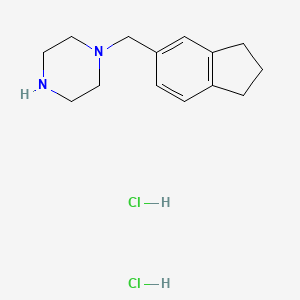
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
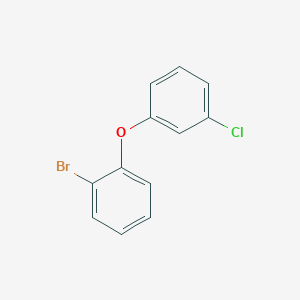
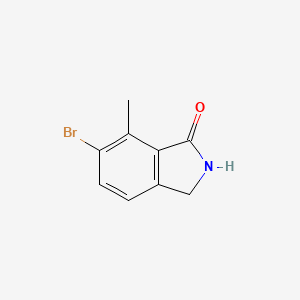
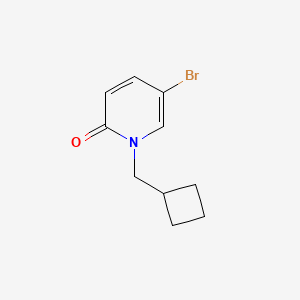
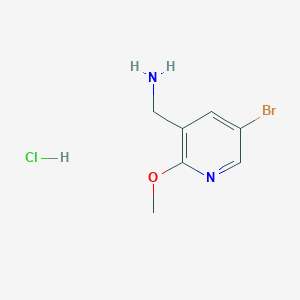
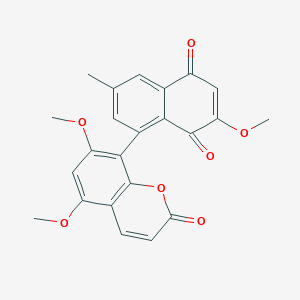
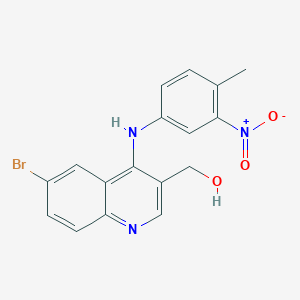
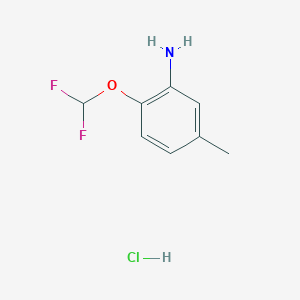
![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
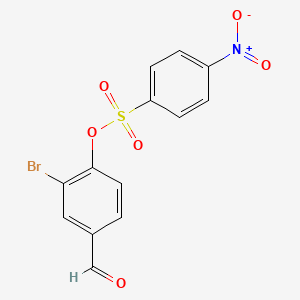
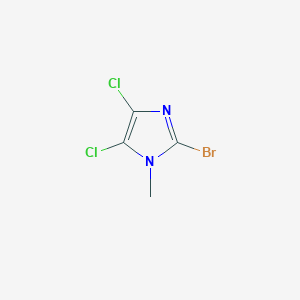
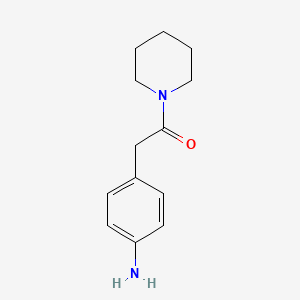
![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)